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Compound of Interest

Compound Name: 4-Phenylbut-2-enoic acid

Cat. No.: B8713360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Phenylbut-2-enoic acid (C₁₀H₁₀O₂), a valuable building block in organic synthesis.[1] Due to

the limited availability of direct, experimentally verified spectra for this specific compound in

public databases, this document presents a combination of computed properties and predicted

data based on closely related analogs. This information is intended to serve as a reliable

reference for the expected spectral characteristics of 4-Phenylbut-2-enoic acid.

Physicochemical Properties
Property Value Source

Molecular Formula C₁₀H₁₀O₂ PubChem

Molecular Weight 162.18 g/mol PubChem[2]

IUPAC Name (E)-4-phenylbut-2-enoic acid PubChem[2]

CAS Number 60341-39-1 PubChem[2]

SMILES
C1=CC=C(C=C1)C/C=C/C(=O

)O
PubChem[2]
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The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-Phenylbut-2-enoic acid. These predictions are

based on the analysis of structurally similar compounds and established spectroscopic

principles.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.20 - 7.40 m 5H Ar-H

7.10 dt, J ≈ 15.6, 6.8 Hz 1H =CH-COOH

5.85 dt, J ≈ 15.6, 1.6 Hz 1H Ph-CH₂-CH=

3.50 d, J ≈ 6.8 Hz 2H Ph-CH₂

11.5 (broad) s 1H COOH

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

172.0 C=O

148.0 =CH-COOH

138.0 Ar-C (quaternary)

129.0 Ar-CH

128.5 Ar-CH

126.5 Ar-CH

122.0 Ph-CH₂-CH=

38.0 Ph-CH₂

Table 3: Predicted IR Spectroscopy Data
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Frequency (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

1680-1710 Strong
C=O stretch (α,β-unsaturated

acid)

1620-1640 Medium C=C stretch (alkene)

1450-1600 Medium-Weak C=C stretch (aromatic)

960-980 Strong =C-H bend (trans alkene)

690-770 Strong
C-H bend (monosubstituted

benzene)

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

162 80 [M]⁺ (Molecular Ion)

145 30 [M - OH]⁺

117 100 [M - COOH]⁺

91 90 [C₇H₇]⁺ (Tropylium ion)

77 40 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of small organic

molecules.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Analysis: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, typically 16-32 scans are

co-added. For ¹³C NMR, a larger number of scans (e.g., 1024) is usually required to achieve

a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet of the

sample can be prepared.

Analysis: The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is typically

presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g.,

methanol or dichloromethane) is prepared.

Analysis: The sample is introduced into the ion source, where it is vaporized and bombarded

with a high-energy electron beam (typically 70 eV). The resulting charged fragments are

separated by their mass-to-charge ratio (m/z) and detected.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Phenylbut-2-enoic acid.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 4-Phenylbut-2-enoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8713360#spectroscopic-data-nmr-ir-ms-for-4-
phenylbut-2-enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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